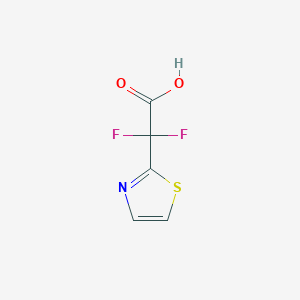

2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid

描述

2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid typically involves the reaction of thiazole derivatives with difluoroacetic acid. One common method includes the condensation of thiazole with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

化学反应分析

Types of Reactions

2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atoms and thiazole ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-thiazole derivatives, while substitution reactions can produce a wide range of functionalized thiazole compounds .

科学研究应用

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that 2,2-difluoro-2-(1,3-thiazol-2-yl)acetic acid exhibits cytotoxic effects against various cancer cell lines. Research has demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Metabolic Disease Treatment

The compound acts as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα, β, and γ. This property suggests its potential use in treating metabolic diseases such as diabetes and obesity by enhancing insulin sensitivity and lipid metabolism . Additionally, it has shown promising results in reducing triglyceride levels and improving glucose metabolism in preclinical models .

Anti-inflammatory and Antioxidant Effects

The compound has been reported to possess anti-inflammatory and antioxidant properties. It inhibits the expression of matrix metalloproteinases (MMPs) and tyrosinase, which are involved in inflammatory processes and skin aging. These findings support its application in dermatological formulations aimed at improving skin health .

Biochemistry

Synthesis of Bioactive Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of various bioactive compounds. Its structural characteristics allow it to be modified into derivatives with enhanced biological activity .

Analytical Chemistry Applications

The compound is utilized in analytical methods for detecting thiazole derivatives due to its distinct spectral properties. It can serve as a reference standard in high-performance liquid chromatography (HPLC) analyses .

Materials Science

Development of Functional Materials

Research indicates that this compound can be incorporated into polymer matrices to create materials with specific functionalities such as improved thermal stability and chemical resistance. This opens avenues for its application in coatings and composite materials .

Case Studies

| Study Focus | Findings | Applications |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines | Potential anticancer drug development |

| Metabolic Effects | Reduces triglycerides and improves glucose metabolism | Treatment for diabetes and obesity |

| Skin Health | Inhibits MMPs and tyrosinase | Dermatological products for anti-aging |

作用机制

The mechanism of action of 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and fluorine atoms contribute to its ability to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

相似化合物的比较

Similar Compounds

Similar compounds to 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid include:

2,2-Difluoro-2-(1,3-thiazol-4-yl)acetic acid: Another thiazole derivative with similar structural features.

2-Amino-1,3,4-thiadiazole: A related compound with a different heterocyclic ring structure.

Ethyl 2-aminothiazole-4-acetate: A thiazole derivative with an amino group and ester functionality .

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

生物活性

2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a difluoroacetic acid moiety and a thiazole ring, which contribute to its unique chemical properties. The difluoro substitution enhances the compound's binding affinity to biological targets, while the thiazole ring may facilitate interactions with enzymes and receptors.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Compounds containing thiazole rings are often explored for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors critical for microbial growth.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Bactericidal | 32 µg/mL |

| Staphylococcus aureus | Bacteriostatic | 16 µg/mL |

| Candida albicans | Fungicidal | 24 µg/mL |

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce cytotoxicity in various cancer cell lines. The presence of the thiazole ring is crucial for this activity, as it enhances interactions with cellular targets involved in tumor growth.

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT-15 (Colon Carcinoma) | 10 ± 1.5 |

| A549 (Lung Adenocarcinoma) | 15 ± 3.0 |

| Jurkat (T-cell Leukemia) | 12 ± 2.0 |

The mechanism of action for this compound involves modulation of enzyme activity and receptor signaling pathways. The thiazole ring can interact with various molecular targets, potentially leading to inhibition of critical pathways in microbial and cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the thiazole ring or the difluoroacetic acid moiety can significantly impact the efficacy and selectivity of the compound.

Key Findings:

- Thiazole Ring Modifications: Substituents on the thiazole ring can enhance anticancer activity by improving binding interactions with target proteins.

- Difluoro Group: The presence of difluoro groups increases binding affinity to enzymes involved in metabolic processes.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

- Antimicrobial Efficacy Study: A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with an emphasis on its potential as a lead compound for developing new antibiotics.

- Cytotoxicity Assessment: In vitro tests showed that treatment with the compound led to apoptosis in cancer cell lines through activation of caspase pathways, providing insight into its potential as an anticancer agent .

- Enzyme Interaction Studies: Investigations into enzyme inhibition revealed that the compound could effectively inhibit specific enzymes linked to cancer progression and microbial resistance .

常见问题

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2,2-difluoro-2-(1,3-thiazol-2-yl)acetic acid?

- Methodological Answer : The compound can be synthesized via multicomponent reactions, such as the Ugi reaction, using difluorinated building blocks. For example, protected difluoro-containing acids (e.g., 2,2-difluoro-2-(phenylthio)acetic acid) are hydrolyzed under basic conditions to yield reactive intermediates, which are then coupled with heterocyclic amines like 1,3-thiazol-2-yl derivatives. Optimization involves controlling reaction time (e.g., 18-hour reflux in DMSO) and purification via crystallization (water-ethanol systems) .

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrolysis | NaOH, H₂O/EtOH, 12h | ~95% |

| Coupling | Thiazole derivative, DMSO, 18h reflux | 65–75% |

Q. How is structural characterization performed for this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

- NMR : and NMR to confirm fluorination and thiazole ring integration.

- Mass Spectrometry : High-resolution MS (exact mass: ~234.00205) validates molecular composition .

- X-ray Diffraction : Single-crystal X-ray studies (e.g., SHELXL refinement) resolve bond lengths and angles, with mean C–C bond precision of 0.003 Å .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis due to fluorine substituents?

- Methodological Answer : Fluorine's high electron density and small atomic radius complicate X-ray diffraction, leading to weak scattering and twinning. To mitigate:

-

Use high-resolution data (e.g., synchrotron sources).

-

Apply SHELXE for robust phase refinement in low-symmetry space groups .

-

Analyze hydrogen-bonding patterns (graph-set analysis) to resolve disorder caused by fluorine's electronegativity .

Example Crystallographic Parameters :

Parameter Value R factor ≤0.049 Data-to-parameter ratio ≥17.3 Temperature 153 K

Q. How can contradictions in spectroscopic and computational data be resolved?

- Methodological Answer : Cross-validation strategies include:

- DFT Calculations : Compare computed chemical shifts with experimental NMR data.

- Dynamic NMR : Assess rotational barriers in thiazole-acetic acid conjugates to explain splitting anomalies.

- Validation Tools : Use checkCIF (via CCDC) to flag outliers in crystallographic datasets .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Key precautions based on hazard codes (H/P statements):

-

Storage : Keep in inert gas (N₂/Ar) at ≤4°C to prevent decomposition .

-

Handling : Use explosion-proof equipment (P241), avoid sparks (P210), and wear FFP3 respirators if ventilation is inadequate (P284) .

Safety Summary :

Hazard Code Risk Precaution Code H314 Severe skin burns P280 (gloves/goggles) H335 Respiratory irritation P271 (ventilation)

Q. Research Applications

Q. What role does this compound play in drug discovery?

- Methodological Answer : Its difluorinated thiazole core serves as:

- A bioisostere for carboxylic acids in enzyme inhibitors (e.g., mimicking salicylic acid derivatives in anti-inflammatory studies) .

- A precursor for pseudopeptides via Ugi reactions, enabling library synthesis for high-throughput screening .

属性

IUPAC Name |

2,2-difluoro-2-(1,3-thiazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-8-1-2-11-3/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUGPSWWDUJJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。